1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose
Overview
Description
1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose is a complex carbohydrate derivative, often used as an intermediate in the synthesis of various glycosides and glycoconjugates. This compound plays a crucial role in the development of therapeutic agents targeting diseases such as cancer, diabetes, and cardiovascular disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose typically involves the protection of hydroxyl groups in galactopyranose. The process begins with the selective benzylation of the hydroxyl groups at positions 1, 2, 3, and 4. This is followed by the tritylation of the hydroxyl group at position 6. The reaction conditions often involve the use of benzyl chloride and trityl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis with stringent control over reaction conditions to achieve consistent product quality. The production capacity can range from kilograms to metric tons, depending on the demand.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the benzyl or trityl groups.
Substitution: Nucleophilic substitution reactions can replace the benzyl or trityl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce deprotected or partially protected derivatives.
Scientific Research Applications
1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose is extensively used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: For the development of therapeutic agents targeting cancer, diabetes, and cardiovascular diseases.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose involves its role as a protected intermediate in synthetic pathways. The benzyl and trityl groups protect the hydroxyl functionalities, allowing selective reactions at other positions. This selective protection and deprotection strategy is crucial for the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another protected carbohydrate derivative used in similar synthetic applications.
1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-glucopyranose: A closely related compound with similar protective groups but different sugar moiety.
Uniqueness
1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose is unique due to its specific configuration and protective groups, which make it particularly useful in the synthesis of galactose-containing glycoconjugates. Its selective protection allows for precise modifications, making it a valuable tool in synthetic organic chemistry.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2,3,4,5-tetrakis(phenylmethoxy)-6-(trityloxymethyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H50O6/c1-8-22-41(23-9-1)36-54-49-48(40-58-53(45-30-16-5-17-31-45,46-32-18-6-19-33-46)47-34-20-7-21-35-47)59-52(57-39-44-28-14-4-15-29-44)51(56-38-43-26-12-3-13-27-43)50(49)55-37-42-24-10-2-11-25-42/h1-35,48-52H,36-40H2/t48-,49+,50+,51-,52-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEFKLSXFOMSCJ-JGXHNEAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@H](O[C@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H50O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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